
Danshenxinkun A: A Review of Available
Toxicological Data and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Danshenxinkun A

Cat. No.: B044011 Get Quote

Disclaimer: This technical guide compiles and summarizes the currently available toxicological

and safety information relevant to Danshenxinkun A. It is critical to note a significant gap in

the scientific literature regarding dedicated, comprehensive non-clinical safety studies

specifically on the isolated compound, Danshenxinkun A. The majority of the data presented

herein is derived from studies on Salvia miltiorrhiza (Danshen) extracts, multi-component

Danshen preparations, or the general class of tanshinones. While this information provides a

foundational context, it should not be directly extrapolated to predict the complete safety profile

of pure Danshenxinkun A without further dedicated investigation.

Executive Summary
Danshenxinkun A is a diterpenoid quinone and one of the active constituents isolated from the

root of Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine,

particularly for cardiovascular conditions. Despite its potential therapeutic applications, a

comprehensive toxicological profile for Danshenxinkun A as a single chemical entity has not

been established in publicly available literature. This document synthesizes the existing safety

data on related Danshen products and tanshinones to offer a preliminary safety assessment for

researchers, scientists, and drug development professionals. The available data suggests that

while Danshen preparations are generally considered to have low toxicity at recommended

doses, high concentrations may induce cytotoxic and vascular effects. Potential for drug

interactions, particularly with anticoagulants and drugs metabolized by cytochrome P450

enzymes, is a key safety consideration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b044011?utm_src=pdf-interest
https://www.benchchem.com/product/b044011?utm_src=pdf-body
https://www.benchchem.com/product/b044011?utm_src=pdf-body
https://www.benchchem.com/product/b044011?utm_src=pdf-body
https://www.benchchem.com/product/b044011?utm_src=pdf-body
https://www.benchchem.com/product/b044011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-Clinical Toxicology of Danshen and Related
Compounds
The following sections summarize toxicology data from studies on Danshen extracts and

related compounds.

Acute Toxicity
Limited studies have been conducted on the acute toxicity of Danshen preparations.

Substance Species
Route of
Administration

LD50 Observations

Danshen

Injection
Not Specified Not Specified

1.49 g/kg (95%

CI: 1.29-1.72

g/kg)

Data from a post-

marketing safety

evaluation.

Danshen

Injection

Rat (Male &

Female)
Intravenous

> 32 g/kg

(administered as

two doses in one

day)

No mortality or

signs of toxicity

were observed

over 14 days.

Some animals

exhibited

struggling at the

moment of

injection.[1]

Experimental Protocol: Acute Toxicity of Danshen Injection in Rats[1]

Test System: Sprague-Dawley rats (10 males and 10 females).

Test Article: Danshen injection.

Dosing: A single dose of 32 g/kg body weight was administered intravenously, divided into

two injections on the same day.

Observation Period: 14 days.
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Endpoints: General behavior, adverse effects, and mortality.

Sub-chronic Toxicity
A 13-week study in rats evaluated the sub-chronic toxicity of Danshen injection.
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Substance Species
Route of
Administrat
ion

Doses NOAEL
Key
Findings

Danshen

Injection

Rat (Male &

Female)

Intravenous 0, 1.92, 5.76,

19.20

g/kg/day

5.76 g/kg/day No mortality

or dose-

dependent

changes in

food

consumption.

Effects on

body weight

gain were

noted.

Statistically

significant

differences in

some

hematological

and

biochemical

parameters,

and organ

weights were

observed.

Dose-

dependent

focal

inflammation

at the

injection site.

No other

significant

gross or

histopathologi

cal

abnormalities
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in other

organs.[1]

Depside Salt

Injection from

Danshen

Beagle Dog Not Specified

< 80 mg/kg

and 320

mg/kg

< 80 mg/kg

Doses below

80 mg/kg

were

considered

safe, while

320 mg/kg

was toxic.

Adverse

reactions

included

digestive

disorders,

drug-induced

erythrocyte

deformation

in multiple

organs, and

mild

hyperplasia in

bone marrow

hematopoieti

c tissue.[2]

Experimental Protocol: 13-Week Sub-chronic Toxicity of Danshen Injection in Rats[1]

Test System: Sprague-Dawley rats (15 per sex per group).

Test Article: Danshen injection.

Dosing: Daily intravenous administration of 0 (control), 1.92, 5.76, and 19.20 g/kg for 13

weeks.

Endpoints: Mortality, clinical signs, body weight, food consumption, hematology, clinical

chemistry, organ weights, gross pathology, and histopathology (control and high-dose

groups). A 2-week recovery period was included.
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Experimental Workflow for Sub-chronic Toxicity Study.

In Vitro Cytotoxicity
Studies on various tanshinones, the class of compounds to which Danshenxinkun A belongs,

have demonstrated cytotoxic effects in different cell lines.
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Compound(s) Cell Line Assay Key Findings

Tanshinone I,

Tanshinone IIA,

Cryptotanshinone,

Dihydrotanshinone

HepG2 (Human

hepatocellular

carcinoma)

MTT Assay, Flow

Cytometry

All tested tanshinones

decreased cell viability

in a concentration-

dependent manner.

Tanshinone IIA was

found to induce

apoptosis. With the

exception of

Tanshinone IIA, the

other tanshinones

caused a decrease in

the GSH/GSSG ratio

at higher

concentrations,

indicating the

induction of oxidative

stress.[3]

18 Tanshinone

compounds

A549 (non-small cell

lung), SK-OV-3

(ovary), SK-MEL-2

(melanoma), XF498

(central nervous

system), HCT-15

(colon)

Sulforhodamine B

(SRB) assay

All 18 tanshinones

significantly inhibited

the proliferation of all

tested tumor cell lines,

with IC50 values

ranging from 0.2 to

8.1 µg/mL after 48

hours of exposure.[4]

Danshen Injection Human Umbilical Vein

Endothelial Cells

(HUVECs)

Not Specified Low concentrations of

Danshen injection

showed a protective

effect, while high

concentrations

exhibited strong

cytotoxic effects,

including inhibition of

cell viability and

induction of apoptosis.
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The apoptosis was

associated with an

increase in reactive

oxygen species.[5]

Experimental Protocol: In Vitro Cytotoxicity of Tanshinones in HepG2 Cells[3]

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

Test Articles: Cryptotanshinone, tanshinone I, tanshinone IIA, and dihydrotanshinone.

Assays:

MTT Assay: To assess cell viability after 24 and 48 hours of treatment.

Flow Cytometry: To analyze apoptosis by detecting cells with fragmented DNA.

Glutathione Assay: To measure intracellular levels of reduced (GSH) and oxidized (GSSG)

glutathione to determine the GSH/GSSG ratio as an indicator of oxidative stress.
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Cytotoxicity & Mechanistic Assays

Observed Effects

Tanshinones

HepG2 Cells

Treatment

MTT Assay Flow Cytometry (Apoptosis) Glutathione Assay

Decreased Cell Viability Apoptosis Induction (Tanshinone IIA) Oxidative Stress (Other Tanshinones)
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In Vitro Cytotoxicity Experimental Overview.

Safety Pharmacology
Specific safety pharmacology studies on Danshenxinkun A are not available. The information

below is inferred from the known pharmacological activities of Danshen and its constituents.

Cardiovascular System
The primary therapeutic targets of Danshen are within the cardiovascular system. While many

of its cardiovascular effects are considered beneficial, they also necessitate careful

consideration in a safety context.

Hypotensive Effects: Danshen may lower blood pressure.
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Antiplatelet and Anticoagulant Effects: Danshen appears to thin the blood by inhibiting

platelet aggregation and blood clotting. This can increase the risk of bleeding, especially

when co-administered with other anticoagulant or antiplatelet drugs.

Central Nervous System (CNS)
Adverse effects such as dizziness and headache have been reported with the use of Danshen.

Respiratory System
No specific information on the effects of Danshenxinkun A on the respiratory system was

identified.

Drug Interactions
A significant safety concern for Danshen and its constituents is the potential for drug-drug

interactions.

Warfarin: Danshen may potentiate the anticoagulant effect of warfarin, increasing the risk of

bleeding.

Digoxin: There is a possibility that Danshen may interfere with the clearance of digoxin,

potentially leading to increased plasma levels and a higher risk of toxicity.

Cytochrome P450 (CYP) Enzymes: Danshen extracts have been shown to inhibit several

CYP450 enzymes, including CYP1A2, CYP2C9, and CYP3A4. This can lead to increased

plasma concentrations and potential toxicity of co-administered drugs that are metabolized

by these enzymes. Conversely, some studies suggest that chronic administration of Danshen

may induce CYP3A4 in the gut.[6]
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Potential Drug Interaction Pathways for Danshen Constituents.

Conclusions and Recommendations for Future
Research
The available data provides a preliminary and indirect assessment of the potential toxicological

profile of Danshenxinkun A. The information, largely derived from studies on Danshen

extracts and other tanshinones, suggests that the primary safety concerns are related to

cardiovascular effects at high doses, cytotoxicity, and the potential for significant drug-drug

interactions.

For a comprehensive understanding of the safety profile of Danshenxinkun A, the following

studies are recommended:

Acute, sub-chronic, and chronic toxicity studies of isolated Danshenxinkun A in rodent and

non-rodent species.

A full panel of genetic toxicology studies (e.g., Ames test, in vitro and in vivo micronucleus

tests).
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Safety pharmacology studies to assess effects on the cardiovascular, central nervous, and

respiratory systems.

Reproductive and developmental toxicology studies.

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicokinetic studies.

Comprehensive in vitro and in vivo drug interaction studies to fully characterize the potential

for interactions with key metabolic enzymes and transporters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

